Methyl 4-chlorocinnamate
Description
Methyl 4-chlorocinnamate (CAS 7560-44-3) is an organic ester derived from 4-chlorocinnamic acid. Its molecular formula is C₁₀H₉ClO₂, with an average molecular weight of 196.63 g/mol . This compound is synthesized via esterification of 4-chlorocinnamic acid with methanol in the presence of concentrated sulfuric acid, yielding a white crystalline solid with a melting point of 74–77°C . It is soluble in organic solvents like ethanol, ether, and acetone but insoluble in water . This compound is primarily utilized as an intermediate in organic synthesis and has demonstrated bioactivity against bacterial and fungal pathogens .
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXQGYKZKOORG-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194681 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-21-6, 7560-44-3 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20754-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl p-chlorocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorocinnamate | |
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| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-chlorocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.593 | |
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Preparation Methods
Methyl 4-chlorocinnamate can be synthesized by reacting p-hydroxycinnamic acid with formic acid chloride . The reaction typically involves the esterification of p-hydroxycinnamic acid in the presence of a catalyst and under controlled temperature conditions. Industrial production methods may involve continuous-flow microreactors to enhance efficiency and control over the reaction process . For example, a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines has been developed, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Methyl 4-chlorocinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens, which can replace the chlorine atom in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the synthesis of cinnamamides from this compound and phenylethylamines results in the formation of cinnamamide derivatives .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Methyl 4-chlorocinnamate exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its ability to inhibit microbial growth suggests potential applications in pharmaceuticals and agriculture .
2. Therapeutic Uses
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the production of GABA receptor stimulants like baclofen, which is used to treat muscle spasms associated with multiple sclerosis and other neurological conditions. Recent research has also indicated its efficacy in reducing dependence on substances like cigarettes and alcohol .
3. Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, making it a subject of interest for further therapeutic exploration .
Industrial Applications
This compound's properties extend beyond medicinal uses; it also has applications in various industrial sectors:
- Fragrance Industry : Due to its pleasant aroma, it is utilized in the formulation of perfumes and fragrances.
- Agricultural Chemicals : Its antimicrobial properties make it suitable for developing crop protection agents.
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic compounds used in various chemical reactions.
Case Studies
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound using green chemistry principles highlighted the advantages of using glycine as a catalyst. The method resulted in high yields while minimizing toxic waste, demonstrating its viability for large-scale production .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various cinnamate derivatives, this compound was found to be particularly effective against Gram-positive bacteria. This finding supports its potential as a natural preservative in food products or as an active ingredient in topical antimicrobial formulations .
Mechanism of Action
The mechanism of action of methyl 4-chlorocinnamate involves its interaction with specific molecular targets and pathways. For example, cinnamamide derivatives synthesized from this compound have shown anti-inflammatory and antimicrobial activities by interacting with cellular components such as enzymes and receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-chlorocinnamate belongs to a class of 4-chlorocinnamate esters. Modifications in the ester side chain significantly influence physical properties, synthetic yields, and antimicrobial efficacy. Below is a detailed comparison with key analogs:
Antimicrobial Activity
2.2.1. Antibacterial Activity
This compound (1) is the only ester in its class showing activity against Staphylococcus aureus (MIC = 5.09 µmol/mL), albeit at the highest tested concentration . Longer alkyl chains (e.g., pentyl, dodecyl) or aromatic substituents (e.g., 4-Cl-benzyl) result in complete loss of antibacterial efficacy .
2.2.2. Antifungal Activity
All 4-chlorocinnamate esters exhibit antifungal activity, but potency varies with side-chain chemistry:
| Compound | MIC against C. albicans (µmol/mL) | Activity Profile |
|---|---|---|
| This compound (1) | 5.09 | Moderate fungistatic |
| Methoxyethyl (4) | 0.13 | Highly potent fungicidal |
| Perillyl (11) | 0.024 | Most potent fungicidal |
| Dodecyl (12) | Inactive at tested concentrations | N/A |
Key Findings :
- Oxygen heteroatoms (e.g., methoxyethyl) enhance antifungal activity by improving target binding .
- Terpenic substructures (e.g., perillyl) increase lipophilicity, facilitating membrane penetration and sterol binding .
- Long alkyl chains (>5 carbons) reduce bioactivity due to excessive hydrophobicity, which impedes cellular uptake .
Structure-Activity Relationships (SAR)
- Chain Length : Antifungal activity peaks with short chains (methyl, ethyl) or oxygenated/terpenic substituents. Increasing chain length beyond four carbons (e.g., pentyl) abolishes activity .
- Lipophilicity : Optimal logP values (~2–3) are critical. Methyl and ethyl esters balance solubility and membrane permeability, while perillyl derivatives leverage natural terpene hydrophobicity for enhanced efficacy .
- Heteroatom Effects : Oxygen in methoxyethyl esters improves hydrogen bonding with fungal enzyme targets (e.g., 14α-demethylase), as supported by molecular docking studies .
Biological Activity
Methyl 4-chlorocinnamate is an ester derived from 4-chlorocinnamic acid, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into the compound's biological activity, summarizing key research findings, case studies, and molecular docking studies that elucidate its mechanisms of action.
Chemical Structure and Properties
This compound (C10H9ClO2) is characterized by a chlorinated aromatic ring and a double bond conjugated with an ester functional group. Its structure can be represented as follows:
Bacterial Inhibition
Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various derivatives of 4-chlorocinnamic acid, this compound demonstrated activity against Staphylococcus aureus, with effective concentrations leading to notable inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values were determined through standard microdilution methods, revealing that this compound could inhibit bacterial growth at relatively low concentrations .
Antifungal Activity
This compound also shows promising antifungal activity. In tests against various Candida species, including C. albicans, it was found to have a MIC ranging from 62.5 to 125 μg/mL. The compound's efficacy was attributed to its ability to disrupt fungal cell membranes and inhibit critical enzymatic pathways involved in fungal metabolism .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. Specifically, it was found to have a strong affinity for the enzyme 14-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This interaction suggests that this compound may serve as a potential lead compound for developing new antifungal agents .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | MIC (μg/mL) against C. albicans | Antibacterial Activity | Notes |
|---|---|---|---|
| This compound | 62.5 - 125 | Yes | Effective against S. aureus |
| Methyl ferulate | 31.25 - 62.5 | Moderate | Higher antifungal potency |
| Methyl cinnamate | >250 | Moderate | Less effective than methyl 4-chloro |
| Methyl p-coumarate | 125 - 250 | Low | Lower antifungal activity |
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial effects of various cinnamic acid derivatives, including this compound. Results showed that this compound was among the most effective against both bacterial and fungal strains tested, highlighting its potential as a natural antimicrobial agent .
- Fungitoxicity Assessment : Another study focused on the fungitoxic properties of cinnamic acid esters, where this compound exhibited significant activity against C. rolfsii, indicating its potential use in agricultural applications to combat plant pathogens .
- Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of cinnamic acid derivatives revealed that modifications on the aromatic ring significantly influence biological activity. The presence of chlorine at the para position appears to enhance both antibacterial and antifungal properties compared to non-halogenated analogs .
Q & A
Q. What are the standard synthetic routes for methyl 4-chlorocinnamate and its derivatives, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 4-chlorocinnamic acid using methanol under acid catalysis. Advanced derivatives, such as 4-Cl-chlorobenzyl or perillyl esters, are prepared via transesterification or coupling reactions. For example, 4-Cl-chlorobenzyl 4-chlorocinnamate was synthesized with a 61.6% yield using DCC/DMAP coupling . Key factors affecting yield include solvent polarity, catalyst choice (e.g., H₂SO₄ vs. enzymatic catalysts), and temperature control. Impurities often arise from incomplete esterification or side reactions with nucleophiles, necessitating purification via recrystallization or column chromatography .
Q. How is this compound structurally characterized, and what spectroscopic data are critical for validation?
Characterization relies on:
- ¹H/¹³C NMR : Key signals include the α,β-unsaturated ester protons (δ 6.3–7.8 ppm for aromatic and vinyl protons) and the methoxy group (δ 3.8 ppm). The 4-chloro substituent deshields adjacent aromatic protons, shifting them downfield .
- IR spectroscopy : Strong C=O stretching (~1700 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks at m/z 196 (M⁺ for C₁₀H₉ClO₂) and fragmentation patterns confirming the ester backbone .
Advanced Research Questions
Q. How does amine structure influence substitution-rearrangement vs. normal substitution pathways in reactions with this compound derivatives?
In reactions with β-carbomethoxy allyl bromides (e.g., methyl α-(bromomethyl)-4-chlorocinnamate), tertiary amines like tert-butylamine favor substitution-rearrangement products (e.g., via an Sₙ2⁺ mechanism), while primary amines (e.g., morpholine) yield normal substitution products. Steric hindrance and amine basicity dictate the pathway: bulky amines stabilize transition states for rearrangement, whereas nucleophilic amines favor direct substitution. For example, tert-butylamine exclusively produced substitution-rearrangement products in pentane, while morpholine yielded both product types .
Q. What metabolic pathways degrade this compound in environmental or biological systems?
Aerobic microbial degradation involves hydrolytic dechlorination and β-oxidation. For instance, the herbicide Bidisin (a structural analog) is hydrolyzed to 4-chlorocinnamate, which undergoes β-oxidation to 4-chlorobenzoate. Further dechlorination yields 4-hydroxybenzoate, entering the TCA cycle . Reductive dehalogenation may precede these steps under anaerobic conditions, but this pathway requires validation for this compound specifically .
Q. How can the antimicrobial activity of this compound derivatives be systematically evaluated?
- Minimum Inhibitory Concentration (MIC) : Tested via microplate dilution against fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus). For example, derivative 9 (4-Cl-chlorobenzyl ester) showed MIC values of 16–32 µg/mL against fungal strains .
- Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) : Determined by subculturing MIC assay aliquots onto agar. A ratio of MFC/MIC ≤ 4 indicates fungicidal activity .
- Mechanistic studies : Fluorescence assays to evaluate membrane disruption or enzyme inhibition (e.g., β-ketoacyl-ACP synthase).
Methodological Notes
- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the ester group .
- NMR Analysis : Deuterated chloroform (CDCl₃) is preferred for solubility and spectral clarity .
- Antimicrobial Assays : Include positive controls (e.g., fluconazole) and validate results with triplicate experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
